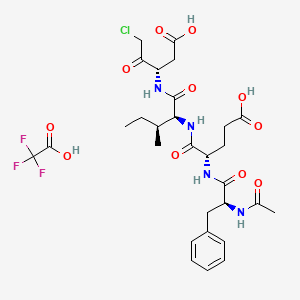

Ac-FEID-CMK TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H38ClF3N4O11 |

|---|---|

Molecular Weight |

711.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C27H37ClN4O9.C2HF3O2/c1-4-15(2)24(27(41)31-19(13-23(37)38)21(34)14-28)32-25(39)18(10-11-22(35)36)30-26(40)20(29-16(3)33)12-17-8-6-5-7-9-17;3-2(4,5)1(6)7/h5-9,15,18-20,24H,4,10-14H2,1-3H3,(H,29,33)(H,30,40)(H,31,41)(H,32,39)(H,35,36)(H,37,38);(H,6,7)/t15-,18-,19-,20-,24-;/m0./s1 |

InChI Key |

NKRUXIRMUDZVMZ-IMXVOALNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ac-FEID-CMK TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-FEID-CMK TFA is a tetrapeptide chloromethylketone that has been identified as a potent and specific inhibitor of a key pathway in programmed cell death in zebrafish. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of Gasdermin E b (GSDMEb)-mediated pyroptosis in zebrafish. The guide includes a summary of its inhibitory profile, a representative experimental protocol for assessing its activity, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Ac-FEID-CMK (N-Acetyl-L-phenylalanyl-L-glutamyl-L-isoleucyl-L-α-aspartyl chloromethyl ketone) is a synthetic peptide inhibitor. The trifluoroacetate (B77799) (TFA) salt form is commonly used to improve solubility and stability. Ac-FEID-CMK has emerged as a valuable research tool for studying programmed cell death, specifically in the context of zebrafish models. It is a GSDMEb-derived peptide inhibitor that has been shown to be effective in attenuating septic acute kidney injury in vivo in zebrafish.[1][2] This inhibitor's specificity makes it a critical tool for dissecting the molecular pathways of pyroptosis in this model organism.

Core Mechanism of Action

The primary mechanism of action of Ac-FEID-CMK is the inhibition of pyroptosis through the targeting of the caspy2/GSDMEb signaling axis in zebrafish.[1][2] Pyroptosis is a form of inflammatory programmed cell death that is initiated by certain caspases. In zebrafish, caspy2, an inflammatory caspase, is responsible for cleaving GSDMEb.[2]

This cleavage event releases the N-terminal domain of GSDMEb, which then oligomerizes and forms pores in the plasma membrane of the cell. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines. Ac-FEID-CMK, being a peptide analog of the GSDMEb cleavage site, acts as a suicide inhibitor of caspy2. It covalently binds to the active site of caspy2, thereby preventing the cleavage of GSDMEb and the subsequent downstream events of pyroptosis.

Inhibitory Profile and Quantitative Data

| Target Enzyme | Inhibitor | Ki | IC50 | Organism |

| caspy2 | This compound | Data not available | Data not available | Zebrafish |

Experimental Protocols

The following is a representative protocol for an in vitro GSDMEb cleavage assay to assess the inhibitory potential of Ac-FEID-CMK. This protocol is based on established methods for similar inhibitors.

Objective: To determine the ability of this compound to inhibit the cleavage of recombinant GSDMEb by recombinant active caspy2.

Materials:

-

Recombinant zebrafish GSDMEb protein

-

Recombinant active zebrafish caspy2 enzyme

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM DTT, pH 7.4)

-

SDS-PAGE gels and buffers

-

Coomassie Brilliant Blue or silver stain reagents

-

Western blot apparatus and antibodies against GSDMEb (optional)

Procedure:

-

Preparation of Inhibitor: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various working concentrations in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, add the desired concentration of this compound to the recombinant active caspy2 enzyme. The final volume should be half of the total reaction volume. Incubate at 37°C for 30 minutes to allow for the inhibitor to bind to the enzyme. A control with DMSO (vehicle) instead of the inhibitor should be run in parallel.

-

Initiation of Cleavage Reaction: Add the recombinant GSDMEb protein to the enzyme-inhibitor mixture to initiate the cleavage reaction. The final concentrations of the enzyme and substrate should be optimized based on preliminary experiments.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined amount of time (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes.

-

Analysis of Cleavage:

-

SDS-PAGE: Separate the protein fragments by SDS-PAGE.

-

Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The full-length GSDMEb and its cleaved fragments will be visible. A reduction in the intensity of the cleaved fragment bands in the presence of Ac-FEID-CMK indicates inhibition.

-

Western Blot (Optional): For more specific detection, transfer the proteins to a PVDF membrane and probe with an antibody specific for GSDMEb.

-

-

Data Interpretation: Compare the extent of GSDMEb cleavage in the presence and absence of Ac-FEID-CMK. The concentration of the inhibitor that results in a 50% reduction in cleavage can be determined to estimate the IC50 value.

Conclusion

This compound is a valuable tool for studying the mechanisms of pyroptosis, particularly in the zebrafish model system. Its specificity for the caspy2-GSDMEb pathway allows for targeted investigation of this inflammatory cell death process. While further characterization of its inhibitory kinetics is needed, its demonstrated in vivo efficacy highlights its potential for dissecting the role of pyroptosis in various disease models. Researchers and drug development professionals can utilize Ac-FEID-CMK as a specific probe to explore the therapeutic potential of targeting pyroptosis.

References

Ac-FEID-CMK TFA: A Technical Guide to a Zebrafish-Specific Pyroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-FEID-CMK TFA is a synthetic peptide inhibitor designed to specifically target the noncanonical inflammasome pathway in zebrafish (Danio rerio). Derived from the cleavage site of zebrafish Gasdermin Eb (GSDMEb), this compound serves as a potent tool for studying pyroptosis, a form of programmed cell death characterized by inflammation. This compound effectively attenuates septic acute kidney injury (AKI) in zebrafish models by inhibiting the activity of caspy2, the zebrafish homolog of mammalian caspase-4/5. This guide provides a comprehensive overview of the technical details, mechanism of action, and experimental applications of this compound.

Introduction

Pyroptosis is a lytic and inflammatory form of programmed cell death that plays a critical role in the innate immune response to pathogens. A key pathway in pyroptosis is the noncanonical inflammasome, which is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to inflammatory caspases. In zebrafish, this pathway is mediated by caspy2, which, upon activation, cleaves GSDMEb. The N-terminal fragment of the cleaved GSDMEb then oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.

This compound is a tetrapeptide (Phe-Glu-Ile-Asp) inhibitor covalently modified with a chloromethylketone (CMK) group and supplied as a trifluoroacetate (B77799) (TFA) salt. The FEID sequence mimics the caspy2 cleavage site in zebrafish GSDMEb, allowing the inhibitor to competitively bind to the active site of caspy2 and irreversibly inhibit its proteolytic activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₉H₃₈ClF₃N₄O₁₁ |

| Molecular Weight | 711.1 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid[1] |

| Synonyms | Ac-FEID-CMK (TFA), MS-31201[1] |

| Parent Compound | Ac-FEID-CMK[1] |

| Component Compounds | Trifluoroacetic acid, Ac-FEID-CMK[1] |

Mechanism of Action

This compound functions as a specific inhibitor of the caspy2-mediated noncanonical inflammasome pathway in zebrafish.[2][3] The mechanism involves the competitive inhibition of GSDMEb cleavage by activated caspy2.

Signaling Pathway

The noncanonical inflammasome pathway in zebrafish is initiated by the intracellular recognition of LPS. This leads to the activation of caspy2, which then cleaves GSDMEb at the FEID motif. The N-terminal domain of GSDMEb subsequently forms pores in the cell membrane, leading to pyroptotic cell death and the release of inflammatory mediators. Ac-FEID-CMK, by mimicking the GSDMEb cleavage site, binds to the active site of caspy2 and prevents the processing of GSDMEb, thereby blocking the downstream events of pyroptosis.

Quantitative Data

As of the latest available information, specific IC₅₀ values for this compound against zebrafish caspy2 or other caspases have not been published in peer-reviewed literature. The primary study by Wang et al. (2020) demonstrates its efficacy in vivo and in vitro through qualitative and semi-quantitative assays, such as Western blot analysis of GSDMEb cleavage and cell viability assays.[4] The effective concentrations used in these studies are detailed in the experimental protocols section.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature introducing this compound.

In Vivo Inhibition of Pyroptosis in Zebrafish Larvae

This protocol describes the administration of this compound to zebrafish larvae to assess its protective effects against LPS-induced septic shock and acute kidney injury.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

-

Zebrafish larvae (e.g., 3 days post-fertilization)

-

Lipopolysaccharide (LPS) from E. coli

-

Microinjection apparatus

Procedure:

-

Preparation of Inhibitor Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

-

Preparation of Working Solution: Dilute the stock solution in E3 medium to the desired final concentration. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity.

-

Treatment of Zebrafish Larvae: Immerse zebrafish larvae in the E3 medium containing this compound for a pre-incubation period (e.g., 1-2 hours) before LPS challenge.

-

Induction of Septic Shock: Microinject a lethal dose of LPS into the circulation of the zebrafish larvae.

-

Assessment of Survival: Monitor the survival rate of the larvae over a defined period (e.g., 24-48 hours) and compare the survival curves of the inhibitor-treated group with the vehicle control group.

-

Analysis of Kidney Injury: At a specified time point post-injection, fix the larvae and perform histological analysis (e.g., H&E staining) of the kidney tissues to assess for damage. Alternatively, use in vivo staining with dyes like propidium (B1200493) iodide to visualize cell death in the kidney region.[4]

In Vitro Inhibition of GSDMEb Cleavage

This protocol outlines an in vitro assay to confirm the inhibitory effect of this compound on the cleavage of GSDMEb by caspy2.

Materials:

-

This compound

-

Recombinant zebrafish caspy2

-

Recombinant zebrafish GSDMEb

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against GSDMEb

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant caspy2 and GSDMEb in a suitable reaction buffer.

-

Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration to allow for the cleavage reaction.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis: Separate the protein fragments by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an antibody that recognizes the N-terminal or C-terminal fragment of GSDMEb to visualize the extent of cleavage. A reduction in the cleaved GSDMEb fragment in the presence of this compound indicates inhibitory activity.[4]

Applications in Research

This compound is a valuable tool for researchers in several fields:

-

Immunology: Investigating the role of the noncanonical inflammasome and pyroptosis in the innate immune response of zebrafish to bacterial infections.

-

Drug Development: Screening for novel anti-inflammatory and anti-sepsis compounds using the zebrafish model, with this compound as a positive control for pyroptosis inhibition.

-

Toxicology: Studying the mechanisms of toxin-induced cell death and organ damage, particularly in the kidney.

-

Developmental Biology: Exploring the physiological roles of pyroptosis during embryonic development and tissue homeostasis.

Conclusion

This compound is a highly specific and potent inhibitor of the zebrafish caspy2-GSDMEb-mediated pyroptosis pathway. Its utility in in vivo and in vitro models makes it an indispensable tool for elucidating the mechanisms of inflammatory cell death and for the development of novel therapeutics targeting sepsis and related inflammatory diseases. While quantitative inhibitory constants are not yet widely available, the established effective concentrations and protocols provide a solid foundation for its use in research.

References

Ac-FEID-CMK TFA and Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain caspases. It plays a critical role in host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. The process is executed by members of the gasdermin protein family, which are cleaved by inflammatory caspases to form pores in the plasma membrane. Caspase-8, traditionally known as an initiator of apoptosis, has emerged as a key player in pyroptosis, capable of directly cleaving gasdermin D (GSDMD) or activating the inflammasome. This guide provides an in-depth technical overview of the interplay between caspase-8 and pyroptosis, with a specific focus on the peptide inhibitor Ac-FEID-CMK TFA as a research tool. We will explore the underlying signaling pathways, present quantitative data on caspase activity and inhibition, and provide detailed experimental protocols for studying this process.

Introduction to Pyroptosis

Pyroptosis is a form of regulated cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). It is a key component of the innate immune response to microbial infections and other danger signals. The central executioners of pyroptosis are the gasdermin proteins. In their inactive state, gasdermins exist as autoinhibited monomers. Upon cleavage by specific caspases, the N-terminal domain is liberated and oligomerizes to form large pores in the cell membrane, leading to a loss of ionic homeostasis, cell lysis, and the release of inflammatory mediators.

There are two main pathways leading to pyroptosis:

-

Canonical Inflammasome Pathway: Triggered by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which lead to the assembly of a multiprotein complex called the inflammasome. The inflammasome recruits and activates caspase-1, which in turn cleaves GSDMD and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.

-

Non-Canonical Inflammasome Pathway: Directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In humans, this pathway is mediated by caspase-4 and caspase-5, while in mice it is mediated by caspase-11. These caspases also cleave GSDMD to induce pyroptosis.

The Role of Caspase-8 in Pyroptosis

While initially characterized as the apex caspase in the extrinsic apoptosis pathway, caspase-8 has been shown to have a significant and complex role in regulating pyroptosis.[1] This non-canonical function of caspase-8 adds another layer of complexity to the cross-talk between different cell death pathways.

Caspase-8 can induce pyroptosis through several mechanisms:

-

Direct Cleavage of Gasdermins: Under certain conditions, such as during Yersinia infection or when inhibitor of apoptosis proteins (IAPs) are depleted, caspase-8 can directly cleave GSDMD at the same site as inflammatory caspases, leading to pore formation and pyroptosis.[2][3] In some contexts, caspase-8 can also cleave other gasdermins like GSDME and GSDMC.[2][4]

-

Activation of the NLRP3 Inflammasome: Caspase-8 can act upstream of the NLRP3 inflammasome, promoting its activation and subsequent caspase-1-mediated pyroptosis.[5][6] This can occur through the scaffolding function of caspase-8 within the inflammasome complex.[6]

-

Crosstalk with Apoptosis and Necroptosis: Caspase-8 is a critical regulator at the junction of apoptosis, necroptosis, and pyroptosis. The decision between these cell death pathways is often dependent on the cellular context and the presence or absence of other key signaling molecules like RIPK1, RIPK3, and FADD.[1][7]

This compound: A Tool to Probe Pyroptosis

This compound is a specific, irreversible peptide inhibitor designed to target a caspase involved in pyroptosis. The "Ac" represents an acetyl group on the N-terminus, "FEID" is the tetrapeptide recognition sequence, and "CMK" is a chloromethylketone moiety that forms a covalent bond with the active site cysteine of the target caspase. The trifluoroacetic acid (TFA) salt improves the solubility and stability of the peptide.

This inhibitor was developed based on the cleavage site of the zebrafish gasdermin E b (GSDMEb) protein and has been shown to be a potent inhibitor of the zebrafish inflammatory caspase, caspy2.[8][9] Caspy2 is a functional homolog of mammalian caspase-4/5 and is involved in the non-canonical inflammasome pathway in zebrafish.[8]

Mechanism of Action

Ac-FEID-CMK acts as a competitive inhibitor. The FEID tetrapeptide sequence mimics the natural substrate of the target caspase (caspy2 in the case of zebrafish), allowing the inhibitor to bind to the active site. The CMK group then irreversibly alkylates the catalytic cysteine residue, thereby inactivating the enzyme. By blocking the activity of caspy2, Ac-FEID-CMK prevents the cleavage of GSDMEb and subsequent pyroptosis.[9]

Quantitative Data

The following table summarizes the key quantitative parameters for caspase inhibitors relevant to pyroptosis research. Note that specific IC50 values for this compound against caspy2 are detailed in the primary literature.[9] For comparative purposes, data for other commonly used caspase inhibitors are also included.

| Inhibitor | Target Caspase(s) | Optimal Recognition Sequence | IC50 Values | Key Applications | Reference(s) |

| This compound | Zebrafish caspy2 | FEID | Not specified in snippets | Inhibition of GSDMEb-mediated pyroptosis in zebrafish models of septic acute kidney injury. | [9][10] |

| Ac-YVAD-CMK | Caspase-1 | YVAD | ~0.2-10 nM (for Caspase-1) | Inhibition of the canonical inflammasome pathway. | [11][12] |

| Ac-IETD-pNA | Caspase-8 | IETD | Km = 66 µM | Colorimetric substrate for measuring caspase-8 activity. | [13] |

| Ac-FLTD-CMK | Inflammatory Caspases (Caspase-1, -4, -5, -11) | FLTD | Caspase-1: 46.7 nM, Caspase-4: 1.49 µM, Caspase-5: 329 nM | Broad-spectrum inhibition of pyroptosis mediated by inflammatory caspases. | [14][15] |

Experimental Protocols

The following are detailed methodologies for key experiments to study pyroptosis and its inhibition by this compound. These protocols are based on established methods and can be adapted for specific experimental needs.

In Vitro Pyroptosis Induction and Inhibition

Objective: To induce pyroptosis in a cell line and assess the inhibitory effect of this compound (or other relevant inhibitors).

Cell Lines: Zebrafish cell lines (e.g., ZF4) for this compound studies. For mammalian caspase-8 studies, human or murine macrophage cell lines (e.g., THP-1, J774A.1) or bone marrow-derived macrophages (BMDMs) are suitable.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics

-

LPS (from E. coli O111:B4)

-

Nigericin or ATP

-

This compound (or other caspase inhibitors)

-

LDH Cytotoxicity Assay Kit

-

Plates for cell culture (e.g., 96-well, 24-well)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Priming (for NLRP3 inflammasome): For cell lines like THP-1 or BMDMs, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or other inhibitors) for 1-2 hours. A dose-response curve is recommended (e.g., 0.1, 1, 10, 25, 50 µM).

-

Pyroptosis Induction:

-

Canonical Pathway: Add a second stimulus like Nigericin (5-10 µM) or ATP (2.5-5 mM) for 1-2 hours.

-

Non-Canonical Pathway (for Ac-FEID-CMK in zebrafish cells): Transfect cells with LPS or infect with Gram-negative bacteria.

-

-

LDH Release Assay:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent provided in the kit).

Western Blot Analysis of Gasdermin Cleavage

Objective: To visualize the cleavage of gasdermin proteins as a hallmark of pyroptosis.

Materials:

-

Cells treated as described in Protocol 4.1.

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GSDMD, anti-GSDME, anti-caspase-8, anti-caspase-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-GSDMD N-terminus) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system. The appearance of the cleaved N-terminal fragment of the gasdermin protein is indicative of pyroptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Figure 1: Overview of pyroptosis signaling pathways.

Experimental Workflow

Figure 2: General experimental workflow for studying pyroptosis.

Conclusion

The study of pyroptosis has revealed a complex and highly regulated cell death program that is integral to the innate immune response. The discovery of the non-apoptotic roles of caspases, particularly caspase-8, in initiating this inflammatory cell death pathway has opened new avenues for research and therapeutic development. Tools such as the specific caspase inhibitor this compound are invaluable for dissecting the molecular mechanisms of pyroptosis, especially in in vivo models like the zebrafish. A deeper understanding of the regulation of caspase-8 activity and its downstream effects on gasdermin proteins will be crucial for developing strategies to modulate pyroptosis in the context of infectious and inflammatory diseases. This guide provides a foundational framework for researchers to design and execute experiments aimed at unraveling the complexities of this fascinating and critically important biological process.

References

- 1. A proteomic strategy for the identification of caspase-associating proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Unbiased Proteomic Screen Reveals Caspase Cleavage Is Positively and Negatively Regulated by Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zebrafish gasdermin E cleavage-engaged pyroptosis by inflammatory and apoptotic caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Opto-inflammasome in zebrafish as a tool to study cell and tissue responses to speck formation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyroptosis: The Determinator of Cell Death and Fate in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chen Lab-website - Publications [sites.google.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Tipping the Scales With Zebrafish to Understand Adaptive Tumor Immunity [frontiersin.org]

- 13. innopep.com [innopep.com]

- 14. Sensing of cytosolic LPS through caspy2 pyrin domain mediates noncanonical inflammasome activation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 15. innopep.com [innopep.com]

Ac-FEID-CMK TFA and caspy2 inhibition

An In-depth Technical Guide to Ac-FEID-CMK TFA and Zebrafish Caspy2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a peptide-based inhibitor, and its specific role in the inhibition of the zebrafish inflammatory caspase, caspy2. It clarifies the critical distinction between the apoptotic mammalian Caspase-2 and the pyroptotic zebrafish caspy2. This document details the mechanism of action of this compound, summarizes its known properties, presents detailed experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a technical resource for researchers in the fields of cell death, inflammation, and drug discovery, particularly those utilizing the zebrafish model system.

Introduction: The World of Caspases

Caspases are a family of cysteine-aspartic proteases that play essential roles in regulating programmed cell death and inflammation[1]. They are broadly categorized into two major groups based on their function:

-

Apoptotic Caspases : These are central to the execution of apoptosis, a non-inflammatory form of programmed cell death. They are further divided into initiator caspases (e.g., Caspase-2, -8, -9, -10) that activate downstream executioner caspases, and executioner caspases (e.g., Caspase-3, -6, -7) that cleave cellular substrates to dismantle the cell[1][2].

-

Inflammatory Caspases : These caspases (e.g., human Caspase-1, -4, -5; mouse Caspase-11) are key mediators of inflammation[3]. Their activation, often within a large protein complex called an inflammasome, leads to the cleavage of specific substrates, most notably proteins of the gasdermin family, triggering a lytic, pro-inflammatory form of cell death known as pyroptosis[1][4].

This guide focuses on an inhibitor targeting a specific inflammatory caspase in the zebrafish (Danio rerio), a powerful model organism for studying vertebrate development and disease.

Clarification: Mammalian Caspase-2 vs. Zebrafish Caspy2

A common point of confusion is the distinction between mammalian Caspase-2 and zebrafish caspy2. Despite the similar nomenclature, they have fundamentally different roles.

Mammalian Caspase-2: An Initiator of Apoptosis

Mammalian Caspase-2 is the most evolutionarily conserved caspase and is classified as an initiator of apoptosis[2][5]. Its activation is tightly regulated and often occurs in response to cellular stressors like DNA damage or mitotic errors[5][6].

-

Activation : Caspase-2 is primarily activated through proximity-induced dimerization within a high molecular weight complex known as the PIDDosome[5][7]. The PIDDosome assembles in response to stress signals and is composed of the proteins PIDD1 (p53-inducible protein with a death domain 1) and RAIDD[7][8].

-

Function : Once activated, Caspase-2 does not typically activate executioner caspases directly. Instead, it cleaves specific substrates to promote the intrinsic pathway of apoptosis[5][7]. Key substrates include:

-

Bid : Cleavage of Bid to tBid promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the apoptosome and executioner caspases[5][7].

-

MDM2 : Cleavage of this p53 E3 ubiquitin ligase leads to the stabilization and accumulation of the tumor suppressor p53, which can promote cell cycle arrest[7][9].

-

Figure 1. Simplified signaling pathway of mammalian Caspase-2-mediated apoptosis.

Zebrafish Caspy2: A Mediator of Pyroptosis

Zebrafish caspy2 (also known as Caspase-B) is the functional homolog of mammalian inflammatory caspases, specifically Caspase-4 and Caspase-5[10]. It plays a crucial role in the innate immune response to bacterial infections.

-

Activation : Caspy2 is a sensor for intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Direct binding of LPS to the CARD domain of caspy2 induces its oligomerization and activation[10]. This is part of the "non-canonical inflammasome" pathway.

-

Function : Activated caspy2 cleaves a specific member of the gasdermin family, Gasdermin Eb (GSDMEb)[10]. This cleavage event is the critical step for initiating pyroptosis:

-

Pore Formation : The cleavage of GSDMEb releases its N-terminal domain, which oligomerizes and inserts into the plasma membrane, forming large pores[4][10].

-

Cell Lysis : These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis (pyroptosis)[1].

-

Inflammation : The lytic nature of pyroptosis results in the release of pro-inflammatory cytokines (like IL-1β) and other damage-associated molecular patterns (DAMPs), amplifying the inflammatory response[1][11].

-

This compound: A Specific Caspy2 Inhibitor

This compound is a synthetic peptide designed as a potent and specific inhibitor of zebrafish caspy2[10].

-

Mechanism of Action : The inhibitor is derived from the caspy2 cleavage site within its substrate, GSDMEb, which corresponds to the amino acid sequence Phe-Glu-Ile-Asp (FEID)[10]. It acts as an irreversible inhibitor. The chloromethylketone (CMK) "warhead" forms a covalent bond with the cysteine residue in the catalytic active site of caspy2, permanently inactivating the enzyme[12].

-

Specificity : It is reported to be a potent, zebrafish-specific GSDMEb-derived peptide inhibitor that suppresses the caspy2-mediated noncanonical inflammasome pathway[10]. This specificity makes it a valuable tool for studying caspy2-dependent pyroptosis in zebrafish models of septic shock and acute kidney injury without affecting other cell death pathways[10].

-

TFA Salt : The "TFA" in the name indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid is commonly used as a counterion during the reverse-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides[13][14].

References

- 1. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evolution of Caspases and the Invention of Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspases in Cell Death, Inflammation, and Gasdermin-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inflammatory caspase-related pyroptosis: mechanism, regulation and therapeutic potential for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]

Ac-FEID-CMK TFA: A Technical Guide to a Potent GSDMEb Inhibitor for Pyroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis, a form of programmed lytic cell death, is a critical component of the innate immune response. A key executioner of this pathway is Gasdermin E (GSDME), which, upon cleavage by caspases, forms pores in the plasma membrane, leading to cell swelling and lysis. In zebrafish, a powerful model organism for studying developmental biology and disease, the GSDMEb isoform plays a crucial role in pyroptosis. Ac-FEID-CMK TFA is a potent and specific, cell-permeable peptide inhibitor derived from the cleavage site of zebrafish GSDMEb. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use as a GSDMEb inhibitor.

Introduction

Gasdermin-mediated pyroptosis is increasingly recognized for its role in various physiological and pathological processes, including inflammation, sepsis, and cancer. The zebrafish (Danio rerio) has emerged as a valuable in vivo model to dissect the molecular mechanisms of pyroptosis due to its genetic tractability and optical transparency. Zebrafish possess two GSDME orthologs, GSDMEa and GSDMEb. Notably, GSDMEb is cleaved by caspase-b (caspy2), the zebrafish homolog of mammalian caspase-4/5/11, initiating the noncanonical inflammasome pathway and subsequent pyroptotic cell death.

This compound is a tetrapeptide chloromethylketone (CMK) that acts as an irreversible inhibitor of caspy2-mediated GSDMEb cleavage. Its sequence (Phe-Glu-Ile-Asp) mimics the caspy2 cleavage site in GSDMEb, allowing it to specifically target and block this interaction. This inhibitor has been instrumental in demonstrating the critical role of GSDMEb-mediated pyroptosis in septic acute kidney injury (SA-AKI) in zebrafish, highlighting its potential as a research tool and a lead compound for therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Full Name | N-Acetyl-L-phenylalanyl-L-α-glutamyl-L-isoleucyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-asparagine, trifluoroacetic acid salt |

| Molecular Formula | C₂₉H₃₈ClF₃N₄O₁₁ |

| Molecular Weight | 711.08 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (25 mg/mL with sonication) |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. Keep sealed and away from moisture. |

Mechanism of Action

This compound functions as a targeted inhibitor of GSDMEb-mediated pyroptosis by preventing its cleavage by caspy2. The mechanism can be broken down into the following steps:

-

Activation of the Noncanonical Inflammasome: In response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, the zebrafish inflammatory caspase, caspy2, is activated.

-

GSDMEb Cleavage: Activated caspy2 recognizes and cleaves GSDMEb at the 'FEID' motif.

-

Inhibitor Competition: this compound, mimicking the GSDMEb cleavage site, competitively binds to the active site of caspy2.

-

Irreversible Inhibition: The chloromethylketone (CMK) group on the inhibitor forms a covalent bond with the active site of caspy2, leading to its irreversible inactivation.

-

Blockade of Pyroptosis: By inhibiting caspy2, this compound prevents the cleavage of GSDMEb into its N-terminal pore-forming domain (GSDMEb-N) and C-terminal inhibitory domain (GSDMEb-C). This blocks the subsequent steps of pyroptosis, including pore formation, cell swelling, and lysis.

The signaling pathway is illustrated in the following diagram:

Quantitative Data

While a specific IC₅₀ value for the inhibition of caspy2-mediated GSDMEb cleavage by this compound is not yet published, in vivo studies in zebrafish have demonstrated its efficacy at defined concentrations.

Table 2: In Vivo Efficacy of this compound in a Zebrafish Model of Septic Acute Kidney Injury [1]

| Parameter | LPS-Treated Control | LPS + this compound (20 µM) |

| Mortality Rate | Significantly increased | Significantly attenuated |

| Renal Tubular Damage | Severe | Markedly reduced |

| Pyroptosis (PI staining) | High | Significantly decreased |

Experimental Protocols

The following protocols are based on the methodologies described by Wang et al. (2020) in The Journal of Immunology for a zebrafish model of septic acute kidney injury.

Zebrafish Model of Septic Acute Kidney Injury (SA-AKI)

This protocol outlines the induction of SA-AKI in zebrafish larvae through LPS microinjection.

Materials:

-

Zebrafish larvae (3 days post-fertilization, dpf)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

Microinjection apparatus

-

Glass capillaries

-

Anesthetic (e.g., tricaine (B183219) methanesulfonate)

-

E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

Procedure:

-

Prepare a stock solution of LPS at 1 mg/mL in sterile PBS.

-

Anesthetize 3 dpf zebrafish larvae in E3 medium containing tricaine.

-

Load a microinjection needle with the LPS solution.

-

Microinject approximately 2 nL of the LPS solution into the pericardial cavity of each larva.

-

Transfer the injected larvae to fresh E3 medium and incubate at 28.5°C.

-

Monitor larvae for signs of sepsis and kidney injury (e.g., edema, reduced motility) and mortality over a 24-48 hour period.

Administration of this compound

This protocol describes the administration of the inhibitor to zebrafish larvae.

Materials:

-

This compound (MedChemExpress)

-

DMSO

-

LPS-injected zebrafish larvae

-

E3 medium

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20 mM).

-

Immediately following LPS microinjection, transfer the larvae to E3 medium containing the desired final concentration of this compound (e.g., 20 µM). Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤ 0.1%).

-

Include a vehicle control group of LPS-injected larvae treated with the same concentration of DMSO.

-

Incubate the larvae at 28.5°C and monitor as described above.

Assessment of Pyroptosis by Propidium Iodide (PI) Staining

This in vivo staining method is used to visualize pyroptotic cells.

Materials:

-

Propidium Iodide (PI) solution (1 mg/mL)

-

Treated zebrafish larvae

-

Fluorescence microscope

Procedure:

-

At the desired time point post-treatment (e.g., 6 hours), transfer the larvae to E3 medium containing PI at a final concentration of 5 µg/mL.

-

Incubate for 15-30 minutes in the dark at 28.5°C.

-

Wash the larvae three times with fresh E3 medium to remove excess PI.

-

Anesthetize the larvae and mount them on a microscope slide.

-

Visualize and capture images of PI-positive (pyroptotic) cells, particularly in the kidney region, using a fluorescence microscope with appropriate filters (Excitation: ~535 nm, Emission: ~617 nm).

The general workflow for evaluating the efficacy of this compound is depicted below:

Conclusion

This compound is a valuable and highly specific tool for investigating the role of GSDMEb-mediated pyroptosis in zebrafish. Its efficacy in attenuating septic acute kidney injury in vivo underscores the potential of targeting this pathway for therapeutic intervention. This technical guide provides researchers with the necessary information to effectively utilize this compound in their studies, from understanding its fundamental properties to implementing detailed experimental protocols. Further research to determine its precise inhibitory constants and to explore its effects in other models of GSDMEb-dependent pathology is warranted.

References

The Noncanonical Inflammasome in Zebrafish: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. A critical component of this system is the inflammasome, a multi-protein complex that orchestrates inflammatory responses. While the canonical inflammasome pathways are well-characterized, the noncanonical pathway, triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, is an area of intense research. The zebrafish (Danio rerio), with its genetic tractability and transparent embryos, has emerged as a powerful model organism to dissect the intricacies of this pathway. This technical guide provides an in-depth overview of the noncanonical inflammasome in zebrafish, focusing on its core components, activation mechanisms, and the experimental methodologies used to study it.

Core Components of the Zebrafish Noncanonical Inflammasome

The zebrafish noncanonical inflammasome is composed of several key proteins that are functionally homologous to their mammalian counterparts, although with some distinct differences.

| Component | Zebrafish Homolog(s) | Key Features & Functions |

| LPS Sensor & Initiator Caspase | Caspase B (also known as Caspy2 or Caspase-19a) | Functional homolog of mammalian Caspase-4/5/11. Directly binds to intracellular LPS via its N-terminal Pyrin domain (PYD), a key distinction from the CARD domain interaction in mammals.[1][2][3] This binding leads to its oligomerization and activation. |

| Executioner of Pyroptosis | Gasdermin E (GSDMEa and GSDMEb) | The primary substrate for activated Caspase B in the noncanonical pathway.[4][5] Cleavage of GSDME by Caspase B releases the N-terminal domain, which forms pores in the plasma membrane, leading to pyroptosis.[4][6] Zebrafish lack a clear homolog of Gasdermin D, the primary pyroptotic substrate in mammalian noncanonical inflammasomes. |

| Inflammatory Cytokine | Interleukin-1β (IL-1β) | A pro-inflammatory cytokine that is processed into its mature, active form by inflammatory caspases.[7] While Caspase A (the zebrafish homolog of mammalian Caspase-1) is the primary processor of pro-IL-1β in the canonical pathway, Caspase B can also process pro-IL-1β.[7] |

| Upstream Regulator (in some contexts) | NLRP3 | While the noncanonical pathway can be independent of NLRs, some studies suggest a role for NLRP3 in orchestrating both canonical and noncanonical responses, potentially through interactions with Caspase B.[8] |

| Adaptor Protein (in some contexts) | ASC (Apoptosis-associated speck-like protein containing a CARD) | Primarily involved in canonical inflammasome assembly. While the direct binding of Caspase B to LPS can bypass the need for ASC in the noncanonical pathway, ASC-dependent mechanisms can also contribute to the overall inflammatory response.[1][8] |

Signaling Pathway

The activation of the noncanonical inflammasome in zebrafish follows a distinct signaling cascade initiated by the presence of cytosolic LPS.

Zebrafish Noncanonical Inflammasome Signaling Pathway.

Experimental Protocols

A variety of experimental techniques are employed to investigate the noncanonical inflammasome in zebrafish. Below are detailed methodologies for key experiments.

In Vivo Lipopolysaccharide (LPS) Challenge

Objective: To induce noncanonical inflammasome activation in zebrafish larvae.

Methods:

-

Microinjection:

-

Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile, endotoxin-free PBS. A typical concentration range is 0.25-1 mg/mL.

-

Anesthetize 3 days post-fertilization (dpf) zebrafish larvae using tricaine (B183219) (MS-222).

-

Using a microinjection apparatus, inject a small volume (e.g., 1-2 nL) of the LPS solution into the yolk sac or the circulation.[9][10]

-

As a control, inject an equivalent volume of sterile PBS.

-

Recover the larvae in fresh embryo medium and monitor for phenotypic changes.

-

-

Immersion:

-

Prepare a solution of LPS in embryo medium at concentrations ranging from 25 to 200 µg/mL.[9]

-

Place 3 dpf zebrafish larvae in the LPS solution.

-

Incubate the larvae for a defined period (e.g., 2 to 24 hours) at 28.5°C.[9]

-

Control larvae should be incubated in embryo medium without LPS.

-

After the exposure period, wash the larvae with fresh embryo medium.

-

Workflow for LPS Challenge in Zebrafish Larvae.

Quantification of Pyroptosis

Objective: To measure the extent of pyroptotic cell death.

Methods:

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Following LPS challenge, collect the embryo medium from individual larvae or pools of larvae.

-

Centrifuge the medium to pellet any debris.

-

Use a commercially available LDH cytotoxicity assay kit.

-

In a 96-well plate, combine the collected supernatant with the assay reagents according to the manufacturer's instructions.

-

To determine the maximum LDH release, lyse a separate group of control larvae with the lysis buffer provided in the kit.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of LDH release relative to the maximum LDH release control.

-

-

Propidium Iodide (PI) Staining:

-

Prepare a solution of Propidium Iodide (e.g., 10 µg/mL) in embryo medium.[11]

-

Incubate the LPS-challenged larvae in the PI solution for 15-30 minutes in the dark.

-

Wash the larvae several times with fresh embryo medium to remove excess PI.

-

Anesthetize the larvae and mount them for fluorescence microscopy.

-

Image the larvae using a fluorescence microscope with appropriate filters for PI (excitation/emission ~535/617 nm). PI-positive cells indicate loss of membrane integrity, a hallmark of pyroptosis.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of key inflammasome-related genes.

Method:

-

Following LPS challenge, euthanize zebrafish larvae and homogenize them in an appropriate RNA lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard protocol or a commercial kit.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

-

Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific primers for target genes (e.g., caspase b, gsdmea, gsdmeb, il1b) and a reference gene (e.g., β-actin or ef1a), and a SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to control samples.

Whole-Mount Immunofluorescence

Objective: To visualize the subcellular localization of inflammasome components.

Method:

-

Fix LPS-challenged and control larvae in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Wash the larvae several times in PBS with 0.1% Tween-20 (PBST).

-

Permeabilize the larvae by incubating in a solution of PBST containing 0.5% Triton X-100.

-

Block non-specific antibody binding by incubating the larvae in a blocking solution (e.g., PBST with 10% normal goat serum and 1% BSA) for at least 1 hour at room temperature.

-

Incubate the larvae with a primary antibody specific to the protein of interest (e.g., anti-Caspase B) diluted in blocking buffer overnight at 4°C.

-

Wash the larvae extensively with PBST.

-

Incubate the larvae with a fluorescently-labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for several hours at room temperature or overnight at 4°C, protected from light.

-

Wash the larvae again extensively with PBST.

-

Mount the larvae in an appropriate mounting medium and image using a confocal microscope.

Conclusion

The zebrafish model has been instrumental in advancing our understanding of the noncanonical inflammasome. Its unique advantages for in vivo imaging and genetic manipulation have allowed for the elucidation of a pathway that, while sharing functional similarities with the mammalian system, possesses distinct molecular players and activation mechanisms. This technical guide provides a foundational understanding of the core components and experimental approaches used to study the noncanonical inflammasome in zebrafish. As research in this field continues, the zebrafish model will undoubtedly remain at the forefront of discovery, offering valuable insights into innate immunity and providing a platform for the development of novel therapeutics targeting inflammatory diseases.

References

- 1. Zebrafish in Inflammasome Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensing of cytosolic LPS through caspy2 pyrin domain mediates noncanonical inflammasome activation in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensing of cytosolic LPS through caspy2 pyrin domain mediates noncanonical inflammasome activation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zebrafish gasdermin E cleavage-engaged pyroptosis by inflammatory and apoptotic caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of Inflammatory Caspases during Processing of Zebrafish Interleukin-1β in Francisella noatunensis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The zebrafish NLRP3 inflammasome has functional roles in ASC-dependent interleukin-1β maturation and gasdermin E–mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Zebrafish Sepsis Model for High-Throughput Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

The Role of GSDMEb in Septic Shock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Septic shock, a life-threatening complication of sepsis, is characterized by a dysregulated host inflammatory response leading to severe organ dysfunction. Recent research has identified pyroptosis, a form of lytic and inflammatory programmed cell death, as a critical mechanism in the pathogenesis of sepsis. The gasdermin family of proteins are the key executioners of pyroptosis. While Gasdermin D (GSDMD) has been extensively studied as the primary mediator of pyroptosis downstream of canonical and non-canonical inflammasomes, emerging evidence highlights the role of other gasdermin family members, including splice variants of Gasdermin E (GSDME). This technical guide provides an in-depth analysis of the role of a specific splice variant, GSDMEb, in septic shock, with a focus on its mechanism of action, signaling pathways, and potential as a therapeutic target. The majority of our current understanding of GSDMEb in this context is derived from a pivotal study in a zebrafish model of septic acute kidney injury.

Introduction to GSDME and Pyroptosis in Sepsis

The gasdermin family consists of pore-forming proteins that, upon cleavage by specific caspases, unleash their N-terminal domain to perforate the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs). This process, termed pyroptosis, is a crucial component of the innate immune response to pathogens but can also contribute to the excessive inflammation and tissue damage seen in sepsis.

While GSDMD is the most well-characterized gasdermin, cleaved by caspase-1 (canonical inflammasome) and caspase-4/5/11 (non-canonical inflammasome), GSDME has been identified as a substrate for caspase-3, linking apoptosis to pyroptosis. However, studies in zebrafish have revealed a splice variant, GSDMEb, that functions as a direct substrate for the non-canonical inflammasome, mirroring the role of GSDMD in mammals.

The GSDMEb-Mediated Non-Canonical Inflammasome Pathway in Septic Shock

The primary evidence for the role of GSDMEb in septic shock comes from a zebrafish model of lipopolysaccharide (LPS)-induced septic acute kidney injury[1][2]. In this model, GSDMEb is a key player in the non-canonical inflammasome pathway.

Signaling Pathway

The signaling cascade leading to GSDMEb-mediated pyroptosis in zebrafish is initiated by the recognition of intracellular LPS, a component of Gram-negative bacteria. This triggers the activation of caspy2, a zebrafish homolog of mammalian caspase-4/5/11. Activated caspy2 then directly cleaves GSDMEb, releasing its N-terminal pore-forming domain, which translocates to the plasma membrane to execute pyroptosis[1][2]. This leads to renal tubular cell death and contributes to the pathogenesis of septic acute kidney injury[1][2].

GSDMEb as a Functional Homolog of Mammalian GSDMD

The study in zebrafish suggests that GSDMEb serves a function analogous to mammalian GSDMD in the context of the non-canonical inflammasome[1][2]. This is a significant finding as it points to the evolutionary conservation of this pyroptotic pathway and suggests that splice variants of gasdermin proteins may have distinct and non-overlapping functions. While a direct mammalian ortholog of zebrafish GSDMEb with the same activation mechanism has not yet been identified, the possibility of other GSDME splice variants being involved in caspase-11-mediated pyroptosis in mammals remains an area for future investigation.

Quantitative Data from Zebrafish Model of Septic Shock

The following table summarizes key quantitative findings from the study on GSDMEb in a zebrafish model of LPS-induced septic shock. These data highlight the critical role of the caspy2-GSDMEb axis in the pathophysiology of the disease.

| Parameter | Wild-Type (LPS-treated) | gsdmeb Knockout (LPS-treated) | caspy2 Knockout (LPS-treated) | Ac-FEID-CMK Treated (LPS-treated) | Reference |

| Survival Rate | Significantly reduced | Significantly increased | Significantly increased | Significantly increased | [1][2] |

| Renal Tubular Injury | Severe | Attenuated | Attenuated | Attenuated | [1][2] |

| Pyroptotic Cells (Kidney) | Increased | Significantly reduced | Significantly reduced | Significantly reduced | [1][2] |

| Inflammatory Cytokine Levels | Elevated | Reduced | Reduced | Reduced | [1] |

| Kidney Dysfunction Enzymes | Elevated | Reduced | Reduced | Reduced | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of GSDMEb in the zebrafish model of septic shock.

Zebrafish Model of LPS-Induced Septic Shock

-

Animal Model: Wild-type and genetically modified (CRISPR/Cas9 knockout of gsdmeb or caspy2) zebrafish larvae (typically 3-5 days post-fertilization).

-

Induction of Sepsis: Microinjection of a lethal dose of lipopolysaccharide (LPS) from E. coli into the yolk sac or pericardial cavity of zebrafish larvae.

-

Assessment of Sepsis Phenotype:

-

Survival Analysis: Monitoring and recording mortality over a defined period (e.g., 48-72 hours).

-

Morphological Analysis: Observation of edema, particularly pericardial and yolk sac edema, and other developmental abnormalities.

-

Renal Function Assessment: Measurement of glomerular filtration rate using fluorescent dextran (B179266) clearance assays.

-

Histology: Sectioning and staining of kidney tissue to assess tubular injury.

-

In Vivo Pyroptosis Detection

-

Method: In vivo staining with propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity.

-

Procedure: LPS-treated zebrafish larvae are incubated with PI, and pyroptotic cells in the kidney and other tissues are visualized using fluorescence microscopy.

-

Quantification: The number and intensity of PI-positive cells are quantified to assess the extent of pyroptosis.

Molecular Biology Techniques

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory cytokines (e.g., il1b, tnfa) and kidney injury markers.

-

Western Blotting: To detect the cleavage of GSDMEb into its N-terminal pore-forming domain in protein lysates from zebrafish larvae or cell cultures.

-

In Vitro Cleavage Assays: Incubation of recombinant GSDMEb protein with activated caspy2 to confirm direct cleavage.

Pharmacological Inhibition

-

Inhibitor: Ac-FEID-CMK, a specific peptide inhibitor designed to block the caspy2 cleavage site on GSDMEb.

-

Administration: The inhibitor is administered to zebrafish larvae, typically by co-incubation in the water, prior to or concurrently with LPS challenge.

-

Mechanism of Action: Ac-FEID-CMK acts as a competitive inhibitor, preventing caspy2 from cleaving GSDMEb and thereby blocking the downstream pyroptotic pathway.

GSDME Splice Variants in Mammals and Future Directions

While the zebrafish model provides a compelling case for the role of a GSDME splice variant in non-canonical inflammasome-driven septic shock, the situation in mammals is less clear.

-

Mammalian GSDME Activation: The primary known activator of mammalian GSDME is caspase-3, which is typically associated with apoptosis. This suggests a distinct regulatory mechanism compared to the caspy2/caspase-11 pathway for zebrafish GSDMEb.

-

Alternative Splicing of Human GSDME: The human GSDME gene is known to undergo alternative splicing, producing multiple transcript variants. However, the functional roles of these different isoforms, particularly in the context of sepsis and inflammasome activation, are not well understood.

-

Potential for a Mammalian GSDMEb Analog: It is plausible that a yet-unidentified splice variant of human GSDME, or another gasdermin, could be a substrate for caspase-4/5/11, thus providing a parallel pathway to GSDMD-mediated pyroptosis. Further research is needed to explore the landscape of gasdermin splice variants in human immune and renal cells during septic conditions.

GSDMEb as a Therapeutic Target in Septic Shock

The findings in the zebrafish model suggest that targeting the GSDMEb-mediated pyroptosis pathway could be a promising therapeutic strategy for septic shock, particularly for mitigating acute kidney injury.

-

Specific Inhibition: The development of specific inhibitors, such as Ac-FEID-CMK, that block the cleavage of GSDMEb by inflammatory caspases offers a targeted approach to reducing pyroptosis without broadly suppressing the immune system.

-

Drug Development: The zebrafish model provides a high-throughput platform for screening small molecules that can inhibit the GSDMEb pathway and ameliorate the pathological features of septic shock.

Conclusion

The discovery of GSDMEb's role in a zebrafish model of septic shock has opened a new avenue of investigation into the complex mechanisms of pyroptosis in sepsis. While GSDMD remains a central player, the functional diversification of gasdermin splice variants like GSDMEb highlights the intricate regulation of inflammatory cell death. The zebrafish model provides a powerful tool to further dissect this pathway and to identify novel therapeutic interventions. Future research should focus on identifying and characterizing potential mammalian functional analogs of GSDMEb to translate these findings into clinically relevant strategies for the treatment of septic shock and associated organ dysfunction.

References

The Role of Ac-FEID-CMK TFA in Zebrafish Ovulation: A Technical Guide to the Pyroptosis-Mediated Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ovulation is a complex biological process characterized by follicular rupture and the release of a mature oocyte. Recent studies in zebrafish (Danio rerio) have unveiled a novel regulatory mechanism involving pyroptosis, a form of pro-inflammatory programmed cell death. This guide delves into the core of this discovery, focusing on the role of the Gasdermin E (GSDME) family and the inhibitory effects of Ac-FEID-CMK TFA. We will explore the underlying signaling pathways, present key quantitative data on the inhibition of ovulation, and provide detailed experimental protocols for researchers seeking to investigate this phenomenon. This document serves as a comprehensive resource for scientists in reproductive biology and drug development, offering insights into a potential new avenue for fertility regulation and therapeutic intervention.

Introduction: Beyond Apoptosis in Ovarian Follicle Remodeling

Traditionally, apoptosis has been considered the primary mechanism of programmed cell death involved in follicular atresia and the extensive tissue remodeling that occurs during ovulation. However, emerging evidence points to the involvement of other regulated cell death pathways. Work in the zebrafish model has identified pyroptosis as a critical and indispensable process for successful ovulation[1][2].

Pyroptosis is a lytic, pro-inflammatory form of cell death executed by members of the gasdermin protein family[3][4]. Activation of inflammatory caspases leads to the cleavage of gasdermin proteins, unleashing an N-terminal fragment that oligomerizes to form pores in the plasma membrane. This results in cell swelling, lysis, and the release of inflammatory cytokines and cellular contents[3]. In the context of zebrafish ovulation, this process is thought to weaken the follicular wall, facilitating the rupture and release of the oocyte[2].

This guide focuses on the specific pyroptosis pathway mediated by Gasdermin Eb (GSDMEb) in zebrafish and the experimental use of this compound, a GSDMEb-derived peptide inhibitor, to probe its function in ovulation[1][5][6].

The Molecular Pathway: hCG-Induced Pyroptosis in Follicular Cells

The induction of ovulation in zebrafish, whether naturally by luteinizing hormone (LH) or artificially by human chorionic gonadotropin (hCG), triggers a signaling cascade within the follicular cells that culminates in pyroptosis[2]. The key molecular players and their interactions are outlined below.

Signaling Pathway Overview:

The proposed pathway begins with the hormonal stimulus (hCG), which leads to the activation of the NLRP3 inflammasome. This multiprotein complex then activates Caspase-1 (the zebrafish ortholog being Caspy2), which in turn cleaves GSDMEb. The resulting N-terminal fragment of GSDMEb forms pores in the follicular cell membrane, leading to pyroptosis and follicular wall degradation, which is essential for ovulation[1][2][5][7].

Quantitative Data: Inhibition of Zebrafish Ovulation

The indispensable role of the NLRP3-Caspase-1-GSDMEb pathway in zebrafish ovulation has been demonstrated through targeted inhibition. Administration of specific inhibitors for each key step in the pathway leads to a significant reduction in ovulation rates following hCG stimulation. The data below is summarized from Liu et al., 2021[2].

| Treatment Group | Target | Ovulation Rate (%) | P-value vs. hCG Control |

| Control (no hCG) | - | ~0% | - |

| hCG (20 IU/fish) | Positive Control | ~80-90% | - |

| hCG + MCC950 | NLRP3 Inflammasome | <20% | P < 0.001 |

| hCG + VX-765 | Caspase-1 | <20% | P < 0.001 |

| hCG + this compound | GSDMEb Cleavage | <10% | P < 0.001 |

| Table 1: Summary of quantitative data on the inhibition of hCG-induced ovulation in zebrafish by targeting the pyroptosis pathway. Data are approximated from graphical representations in the source publication[2]. |

These results strongly indicate that the activation of the NLRP3 inflammasome, subsequent Caspase-1 activity, and the cleavage of GSDMEb are all critical for ovulation to occur in zebrafish[2]. The potent inhibitory effect of this compound specifically highlights the essential role of GSDMEb-mediated pyroptosis in the final stages of follicular rupture[1][2].

Experimental Protocols

This section provides detailed methodologies for inducing and inhibiting ovulation in zebrafish, based on established protocols and the key findings discussed herein[2][8][9][10].

Animal Husbandry and Selection

-

Species: Zebrafish (Danio rerio), wild-type strains (e.g., AB).

-

Housing: Maintain adult zebrafish (4-6 months old) in a recirculating system at 28.5°C with a 14-hour light/10-hour dark cycle[8].

-

Selection: Select gravid female zebrafish that have been housed separately from males for at least 48 hours to ensure the presence of mature, unovulated follicles.

Induction of Ovulation

This protocol describes the artificial induction of ovulation using human chorionic gonadotropin (hCG), which mimics the natural luteinizing hormone surge[2].

Materials:

-

Human Chorionic Gonadotropin (hCG)

-

0.9% Saline Solution

-

Tricaine (MS-222)

-

Microsyringe (e.g., Hamilton)

Procedure:

-

Anesthesia: Anesthetize a gravid female zebrafish by immersion in a solution of Tricaine (160 mg/L) buffered with sodium bicarbonate.

-

hCG Injection: Once the fish is unresponsive to touch, place it ventral side up on a wet sponge. Intraperitoneally inject 20 IU of hCG per fish[2]. This is typically delivered in a small volume (e.g., 4 µL of a 5 IU/µL solution).

-

Recovery: Immediately return the fish to fresh system water to recover.

-

Incubation: House the injected fish individually and allow 4-6 hours for ovulation to occur.

Inhibition of Ovulation

This protocol outlines the administration of inhibitors prior to hCG stimulation.

Materials:

-

This compound, VX-765, or MCC950

-

Appropriate solvent (e.g., DMSO, saline)

-

hCG

-

Anesthetic and injection equipment as above

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO. Further dilute to the final working concentration in sterile saline.

-

Inhibitor Administration: Anesthetize the fish as described previously. Administer the inhibitor via intraperitoneal injection. Note: The exact dosage and timing should be optimized, but a common approach is to inject the inhibitor 1-2 hours prior to the hCG injection.

-

hCG Induction: After the pre-treatment period, anesthetize the fish again and inject with hCG as described in Protocol 4.2.

-

Assessment: After 4-6 hours of incubation post-hCG injection, assess the ovulation rate.

Assessment of Ovulation Rate

Ovulation is assessed by gently squeezing the abdomen of the female to check for the release of mature, translucent oocytes (eggs)[8].

Procedure:

-

Gently anesthetize the female fish.

-

Hold the fish and apply light pressure to the abdomen, stroking towards the cloaca.

-

Successful Ovulation: A stream of clear, round oocytes will be released.

-

Failed Ovulation: No oocytes are released, or only immature, opaque oocytes are extruded.

-

Quantification: The ovulation rate is calculated as the percentage of fish that successfully ovulated out of the total number of fish in that treatment group.

Conclusion and Future Directions

The discovery of a pyroptosis-dependent mechanism for ovulation in zebrafish, and its successful inhibition by this compound, marks a significant shift in our understanding of follicular biology[1][2]. This pathway presents a novel set of molecular targets for the development of both pro-fertility and contraceptive strategies.

For drug development professionals, the specificity of inhibitors like this compound for components of the pyroptosis pathway offers a promising starting point for targeted therapeutic design. Future research should focus on:

-

Validating the role of pyroptosis in mammalian ovulation.

-

Screening for small molecule inhibitors of GSDME or related pathway components that are safe and effective in higher vertebrates.

-

Investigating the potential off-target effects of modulating this fundamental inflammatory pathway.

For researchers and scientists, the zebrafish model continues to be a powerful tool for dissecting the molecular intricacies of reproduction. Key questions that remain include:

-

What are the precise upstream signals that link the LH/hCG receptor to NLRP3 inflammasome activation?

-

How is the level of pyroptosis so tightly regulated to ensure follicular rupture without causing excessive ovarian inflammation?

-

Does this pathway play a role in ovarian pathologies such as premature ovarian failure or polycystic ovary syndrome?

References

- 1. researchgate.net [researchgate.net]

- 2. Pyroptosis is involved in ovulation of zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroptosis: host cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Zebrafish GSDMEb Cleavage-Gated Pyroptosis Drives Septic Acute Kidney Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Induction of Oocyte Maturation and Ovulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Candidate gene identification of ovulation-inducing genes by RNA sequencing with an in vivo assay in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effective “off-on” switch for fertility control in female zebrafish [frontiersin.org]

Understanding Pyroptosis in Zebrafish: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other endogenous danger signals. It is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. The zebrafish (Danio rerio) has emerged as a powerful in vivo model to dissect the molecular mechanisms of pyroptosis and its role in various diseases, owing to its genetic tractability and optical transparency. This guide provides a comprehensive technical overview of the core signaling pathways, key experimental models, quantitative data, and detailed protocols for studying pyroptosis in zebrafish.

Core Signaling Pathways of Pyroptosis in Zebrafish

Pyroptosis in zebrafish, as in mammals, is executed by the gasdermin (GSDM) family of pore-forming proteins. The activation of these proteins is tightly regulated by inflammasomes and a cascade of caspases. Both canonical and non-canonical pathways have been described in zebrafish.

Canonical Inflammasome Pathway

The canonical pathway is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like NLRP3. This leads to the assembly of a multi-protein complex called the inflammasome. In zebrafish, this complex often consists of a sensor (e.g., NLRP3), an adaptor protein (ASC), and an inflammatory caspase. The assembly of the inflammasome leads to the activation of inflammatory caspases, which in turn cleave Gasdermin E (GSDME) to release its N-terminal domain. This domain oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β.[1][2] Zebrafish possess two GSDME orthologs, Gsdmea and Gsdmeb, which can be cleaved by multiple caspases.[3]

Non-Canonical Inflammasome Pathway

The non-canonical pathway in zebrafish is primarily triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In zebrafish, Caspase-B (also known as Caspy2) acts as a sensor for cytosolic LPS.[4] Upon binding to LPS, Caspase-B becomes activated and directly cleaves GSDMEb, leading to pore formation and pyroptosis. This pathway is crucial for host defense against bacterial infections.

Crosstalk with Apoptosis

Interestingly, in zebrafish, there is significant crosstalk between pyroptosis and apoptosis pathways. Apoptotic caspases, such as Caspase-3, -7, and -8, have also been shown to cleave GSDMEa and GSDMEb, thereby converting an apoptotic signal into a pyroptotic cell death.[3] This suggests that GSDMEa/b can function as a switch between these two forms of programmed cell death.

Quantitative Data on Pyroptosis in Zebrafish

The following tables summarize quantitative data from various studies on pyroptosis in zebrafish, providing a comparative overview of different experimental models and outcomes.

Table 1: Survival Rates in Zebrafish Pyroptosis Models

| Model System | Genetic Background/Treatment | Challenge | Survival Rate (%) | Observation Time | Reference |

| Zebrafish Larvae | Wild-type | SVCV infection (2 nl of 3 x 106 TCID50/ml) | ~0% | 50 hpi | [1] |

| Zebrafish Larvae | Wild-type | P. aeruginosa LPS (60 µg/mL) | ~10% | 24 h post-challenge | [5] |

| Zebrafish Larvae | 6000 µM Sodium Butyrate pre-treatment | P. aeruginosa LPS (60 µg/mL) | ~50% | 24 h post-challenge | [5] |

| Zebrafish Larvae | Wild-type | A. hydrophila LPS (500 µg/mL) | ~84.5% | 120 hpi | [6] |

| Zebrafish Larvae | Wild-type | V. harveyi LPS (500 µg/mL) | ~41.7% | 120 hpi | [6] |

| Zebrafish Larvae | Wild-type | T. maritimum LPS (500 µg/mL) | ~19.4% | 120 hpi | [6] |

Table 2: Gene Expression Changes in Zebrafish Pyroptosis Models

| Model System | Gene | Fold Change (vs. Control) | Time Point | Reference |